molecular formula C13H17NO B070268 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde CAS No. 179406-88-3

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde

Cat. No.: B070268
CAS No.: 179406-88-3
M. Wt: 203.28 g/mol
InChI Key: ARIVOFOKXXHVJN-UHFFFAOYSA-N
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Description

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde is a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a unique molecular architecture combining a tetrahydroquinoline scaffold, a sterically influential isopropyl group, and a reactive aldehyde functionality. The tetrahydroquinoline core is a privileged structure in drug discovery, frequently found in compounds with significant biological activities. The aldehyde group at the 6-position serves as a critical synthetic handle, enabling facile derivatization through nucleophilic addition, reductive amination, and condensation reactions to generate diverse libraries of novel chemical entities.

Properties

IUPAC Name

1-propan-2-yl-3,4-dihydro-2H-quinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(2)14-7-3-4-12-8-11(9-15)5-6-13(12)14/h5-6,8-10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIVOFOKXXHVJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390143
Record name 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179406-88-3
Record name 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Quinoline Precursors

A common approach to tetrahydroquinoline synthesis involves the hydrogenation of fully aromatic quinoline derivatives. For this compound, this method would require a pre-functionalized quinoline precursor, such as 6-formylquinoline with an isopropyl group at position 1.

Procedure :

  • Substrate Preparation : Introduce the isopropyl group to 6-formylquinoline via Friedel-Crafts alkylation using isopropyl bromide and a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3).

  • Hydrogenation : Catalytically hydrogenate the quinoline ring using Pd/C\text{Pd/C} or Raney Ni\text{Raney Ni} under H2\text{H}_2 pressure (3–5 atm) in ethanol at 60–80°C.

  • Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Key Considerations :

  • Regioselectivity : The isopropyl group at position 1 directs hydrogenation to the 1,2,3,4-positions, preserving the carbaldehyde functionality.

  • Yield : Typical yields for analogous hydrogenations range from 70–85%.

Cyclization of Aniline Derivatives

The Combes quinoline synthesis offers a route to construct the tetrahydroquinoline core from aniline derivatives. For this compound, the strategy involves cyclizing a substituted aniline with a carbonyl-containing fragment.

Procedure :

  • Substrate Synthesis : React 3-isopropylamino-benzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in acidic conditions (conc. H2SO4\text{H}_2\text{SO}_4).

  • Cyclization : Heat the intermediate under reflux to form the tetrahydroquinoline ring.

  • Oxidation : Oxidize the resulting alcohol to the carbaldehyde using MnO2\text{MnO}_2 or NaIO4\text{NaIO}_4.

Key Considerations :

  • Acid Choice : Strong acids promote cyclization but may degrade sensitive functional groups.

  • Yield : Cyclization steps typically achieve 50–65% yields for similar structures.

Direct Formylation of Tetrahydroquinoline

Introducing the carbaldehyde group post-cyclization via directed ortho-metalation (DoM) is a viable strategy.

Procedure :

  • Lithiation : Treat 1-isopropyl-1,2,3,4-tetrahydroquinoline with LDA\text{LDA} (lithium diisopropylamide) at -78°C in tetrahydrofuran (THF).

  • Quenching with DMF : Add N,N-dimethylformamide\text{N,N-dimethylformamide} (DMF) to the lithiated intermediate to form the aldehyde.

  • Workup : Neutralize with aqueous NH4Cl\text{NH}_4\text{Cl} and extract with dichloromethane.

Key Considerations :

  • Regioselectivity : The isopropyl group directs lithiation to position 6.

  • Yield : Formylation via DoM typically provides 60–75% yields.

Industrial-Scale Production Methods

Continuous Flow Hydrogenation

To optimize efficiency, industrial production may employ continuous flow reactors for hydrogenation:

ParameterValue
Catalyst5% Pd/C\text{Pd/C}
Pressure10 atm H2\text{H}_2
Temperature80°C
Residence Time30 min
SolventEthanol/Water (9:1)

Advantages :

  • Higher throughput (90% conversion per pass).

  • Reduced catalyst loading (0.5 mol%).

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous-phase reactions:

  • Microwave-Assisted Cyclization : Reduces reaction time from 12 h to 30 min with comparable yields (68%).

  • Biocatalytic Oxidation : Engineered oxidases (e.g., cyclohexylamine oxidase mutants) convert hydroxymethyl groups to aldehydes with >90% selectivity.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves the carbaldehyde from byproducts.

  • HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) confirm enantiopurity if applicable.

Spectroscopic Data

TechniqueKey Signals
1H NMR^1\text{H NMR}δ 9.80 (s, 1H, CHO), 3.20 (m, 1H, CH(CH3_3)2_2)
13C NMR^{13}\text{C NMR}δ 191.2 (CHO), 52.4 (CH(CH3_3)2_2)
IR1715 cm1^{-1} (C=O stretch)

Comparative Analysis of Methods

MethodYield (%)CostScalability
Catalytic Hydrogenation85HighExcellent
Cyclization65ModerateModerate
Direct Formylation75LowLimited

Key Insight : Catalytic hydrogenation balances yield and scalability, making it the preferred industrial method .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under specific conditions:

  • Reagents/Conditions :

    • Potassium permanganate (KMnO₄) in acidic media

    • Titanium dioxide (TiO₂) with UV irradiation in ethanol

  • Products :

    • 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid

    • Acetaldehyde derivatives via ethanol oxidation (side reaction)

  • Mechanistic Insight :
    TiO₂ acts as a photocatalyst, facilitating simultaneous oxidation of ethanol to acetaldehyde and reduction of intermediates .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol:

  • Reagents/Conditions :

    • Sodium borohydride (NaBH₄) in methanol

    • Lithium aluminum hydride (LiAlH₄) in anhydrous ether

  • Products :

    • 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-methanol

  • Yield :
    Up to 95% under optimized stoichiometry .

Substitution Reactions

The aldehyde participates in nucleophilic substitution and condensation:

Nucleophilic Addition

  • Reagents : Amines, alcohols, or hydrazines

  • Example :
    Reaction with hydroxylamine yields the corresponding oxime derivative.

Esterification

  • Reagents :

    • Iodine and potassium carbonate in methanol

  • Products :

    • Methyl esters (e.g., methyl 1-isopropyl-tetrahydroquinoline-6-carboxylate)

  • Yield :
    70–98% depending on substituents .

Cyclization and Domino Reactions

The compound participates in domino processes to form polycyclic structures:

  • Conditions :

    • Acid-catalyzed ring closures

    • High-temperature cyclizations (e.g., 160°C with SOCl₂)

  • Example Reaction :
    Condensation with active methylenes via Knoevenagel reactions forms pyrano[3,2-c]chromenones .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYield (%)Key Reference
OxidationKMnO₄, H₂SO₄Carboxylic acid85–92
ReductionNaBH₄, MeOHPrimary alcohol90–95
EsterificationI₂, K₂CO₃, MeOHMethyl ester70–98
Domino cyclizationSOCl₂, 160°CPyrano[3,2-c]chromenone derivatives93–98

Mechanistic Studies

  • Oxidation Pathways : The aldehyde’s carbonyl carbon is susceptible to nucleophilic attack, forming intermediates that stabilize through resonance with the quinoline ring .

  • Photocatalytic Behavior : Under UV light, TiO₂ generates electron-hole pairs that drive redox cycles, enabling tandem oxidation-reduction sequences .

Scientific Research Applications

Organic Synthesis

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, including:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : It can be reduced to yield alcohols.
  • Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced by others.

These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.
  • Antiviral Activity : Preliminary research suggests effectiveness against certain viral infections.

These properties make it a candidate for further investigation in drug development aimed at treating infectious diseases .

Materials Science

In materials science, this compound is utilized for developing new materials due to its versatile reactivity profile. It can be incorporated into polymer matrices or used as a precursor for synthesizing novel compounds with specific properties tailored for applications such as sensors or catalysts .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Compounds

Researchers employed this compound as a starting material to synthesize a series of quinoline derivatives through multi-component reactions. These derivatives were tested for their biological activity and showed promising results in inhibiting cancer cell lines .

Mechanism of Action

The mechanism of action of 1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on tetrahydroquinoline derivatives with variations in substituents, stereochemistry, and functional groups, highlighting differences in physicochemical properties, synthetic accessibility, and biological activity.

Substituent Variations at the 1-Position
Compound Name Substituent (1-position) Molecular Formula Molecular Weight Key Properties/Activities References
1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde Isopropyl C₁₃H₁₇NO 203.28 Moderate cytotoxicity; ERRα inverse agonism (79% efficacy at 100 µM)
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde p-Tolyl (4-methylphenyl) C₁₇H₁₇NO 251.33 Higher lipophilicity; uncharacterized bioactivity
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde Methyl C₁₁H₁₃NO 175.23 Lower molecular weight; melting point 28–29°C
1-Benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde Benzyl + trimethyl C₂₀H₂₃NO 293.40 Enhanced steric bulk; synthetic intermediate

Key Observations :

  • Isopropyl vs.
  • Aromatic vs.
Functional Group Variations at the 6-Position
Compound Name 6-Position Functional Group Molecular Formula Key Activities References
1-Isopropyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde Carbaldehyde C₁₃H₁₇NO Nuclear receptor inhibition (broad activity at 100 µM)
1,2,3,4-Tetrahydroquinoline-6-carboxamide Carboxamide C₁₀H₁₂N₂O Uncharacterized bioactivity; structural analog
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride Carboxylic acid + Cl substituents C₁₀H₁₀Cl₂NO₂·HCl Antibacterial potential; discontinued development

Key Observations :

  • Carbaldehyde vs. Carboxamide : The carbaldehyde group offers reactivity for further derivatization (e.g., Schiff base formation), whereas carboxamide derivatives may exhibit improved solubility .

Key Observations :

  • Substitution-Dependent Activity : Chlorophenyl and isopropyl groups synergize to inhibit 17β-HSD1 (a steroidogenic enzyme), highlighting the importance of substituent choice in targeting specific pathways .
  • Cytotoxicity Trends : Aliphatic substituents (e.g., methyl) correlate with lower cytotoxicity, while halogenated or bulky analogs may exhibit higher toxicity .

Biological Activity

1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde (CAS No. 179406-88-3) is a nitrogen-containing heterocyclic compound with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The synthesis of this compound typically involves the reaction of isopropyl and quinoline derivatives under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can yield different derivatives with distinct biological activities .

PropertyValue
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
CAS Number179406-88-3
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies show that it may inhibit viral replication in specific models. For instance, its derivatives have been shown to interact with viral proteins, potentially disrupting their function and reducing viral load .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The aldehyde functional group may facilitate binding to enzymes or receptors involved in disease pathways. This interaction could modulate enzymatic activity or receptor signaling, leading to therapeutic effects .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various quinoline derivatives including this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated IC50 values ranging from 5 to 15 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Activity

Another research effort focused on the antiviral potential of this compound against influenza viruses. The study reported that treatment with this compound resulted in a significant reduction in viral titers in infected cell cultures compared to untreated controls .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with related compounds such as 1,2,3,4-tetrahydroisoquinoline and quinoline derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial Activity (IC50 µg/mL)Antiviral Activity (IC50 µg/mL)
This compound5 - 15Not specified
1,2,3,4-Tetrahydroisoquinoline10 - 20Not applicable
Quinoline>20Not applicable

Q & A

Synthetic Optimization and Methodological Challenges

Q: What are the key considerations for optimizing synthetic routes to 1-isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde, and how can yield and purity be maximized? A:

  • Catalytic Systems : Use palladium or nickel catalysts for reductive amination steps, as these are effective for tetrahydroquinoline scaffolds .
  • Isopropyl Group Stability : Monitor reaction conditions (e.g., temperature < 80°C) to prevent decomposition of the isopropyl substituent during cyclization .
  • Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    Data :
ParameterOptimal Range
Reaction Temperature60–75°C
Catalyst Loading5–10 mol% Pd/C
Purity Post-Purification≥95% (HPLC)
Note : Basic question addressing foundational synthesis protocols.

Functionalization and Structure-Activity Relationships (SAR)

Q: How does the isopropyl group at position 1 influence the biological activity of tetrahydroquinoline derivatives compared to shorter alkyl chains (e.g., methyl or ethyl)? A:

  • Steric Effects : The bulkier isopropyl group may enhance binding affinity to hydrophobic pockets in target enzymes (e.g., kinase inhibitors) but reduce solubility .
  • Comparative Studies : Synthesize analogs with methyl, ethyl, and isopropyl groups. Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus and E. coli) to quantify SAR trends .
    Advanced Note : Requires combinatorial synthesis and bioassay expertise.

Analytical Characterization Challenges

Q: How can contradictions in spectroscopic data (e.g., NMR shifts or IR peaks) for 1-isopropyl-tetrahydroquinoline derivatives be resolved? A:

  • Multi-Technique Validation : Cross-reference 1H^1H-NMR (DMSO-d6, 400 MHz) with HSQC and HMBC to assign ambiguous peaks. Compare experimental IR (e.g., C=O stretch at ~1680 cm1^{-1}) with computational DFT simulations .
  • Case Study : A reported aldehyde proton shift at δ 9.8 ppm may split into doublets due to rotameric forms; variable-temperature NMR can confirm dynamic effects .

Biocatalytic Synthesis Approaches

Q: Can enzymatic methods (e.g., Norcoclaurine Synthase) be adapted for asymmetric synthesis of 1-isopropyl-tetrahydroquinoline derivatives? A:

  • Enzyme Engineering : Modify Norcoclaurine Synthase (NCS) to accept bulkier aldehyde substrates. Use site-directed mutagenesis (e.g., T136V mutation) to enlarge the active site .
  • Product Isolation : Purify TFA salts via preparative HPLC (C18 column, 0.1% TFA in H2 _2O/acetonitrile) and confirm enantiomeric excess (Chiralpak AD-H column) .
    Advanced Note : Requires protein engineering and chiral chromatography infrastructure.

Stability and Degradation Pathways

Q: What are the major degradation products of 1-isopropyl-tetrahydroquinoline-6-carbaldehyde under acidic or oxidative conditions? A:

  • Forced Degradation : Expose to 0.1M HCl (24h, 40°C) or 3% H2 _2O2_2 (6h, RT). Monitor via LC-MS:
    • Acidic Hydrolysis : Quinoline ring opening forms 6-carboxylic acid derivatives .
    • Oxidation : Isopropyl group oxidizes to a ketone (confirmed by 13C^{13}C-NMR δ 208 ppm) .
      Mitigation : Store under inert atmosphere (argon) at –20°C .

Comparative Pharmacokinetic Profiling

Q: How do logP and PSA values of 1-isopropyl-tetrahydroquinoline-6-carbaldehyde impact its membrane permeability and bioavailability? A:

  • Computational Prediction : Calculate logP (e.g., 2.1 via XLogP3) and PSA (45 Ų) using ChemDraw or Molinspiration.
  • Experimental Validation : Perform parallel artificial membrane permeability assay (PAMPA) to correlate with in vivo bioavailability .
    Data :
PropertyValue
logP2.1 (predicted)
PSA45 Ų
PAMPA Permeability8.5 × 106^{-6} cm/s

Hybrid Molecule Design

Q: What strategies are effective for designing hybrid molecules combining 1-isopropyl-tetrahydroquinoline with bioactive fragments (e.g., ibuprofen)? A:

  • Linker Optimization : Use ester or amide linkers (e.g., 4-guanidinobut-2-en-1-yl) to balance stability and release kinetics .
  • Biological Testing : Screen hybrids for dual activity (COX inhibition and antimicrobial effects) using enzyme-linked assays and microbroth dilution .
    Advanced Note : Requires fragment-based drug design expertise.

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